Bis(i-propylcyclopentadienyl)nickel, 98%
Description
Bis(i-propylcyclopentadienyl)nickel (chemical formula: C₁₆H₂₂Ni; CAS: 57197-55-4) is a metallocene complex where nickel is centrally coordinated between two i-propyl-substituted cyclopentadienyl (Cp) ligands. This compound is commercially available at a minimum purity of 98% and is characterized as a green, air-sensitive liquid requiring cold storage to prevent decomposition .
Properties
InChI |
InChI=1S/2C8H11.Ni/c2*1-7(2)8-5-3-4-6-8;/h2*3-7H,1-2H3; | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIYDMFLWYJTIRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[C]1[CH][CH][CH][CH]1.CC(C)[C]1[CH][CH][CH][CH]1.[Ni] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Ni | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Bis(i-propylcyclopentadienyl)nickel is an organometallic compound. Organometallic compounds are often used as reagents, catalysts, and precursor materials in various fields such as thin film deposition, industrial chemistry, pharmaceuticals, and LED manufacturing. .
Action Environment
Bis(i-propylcyclopentadienyl)nickel is air sensitive and should be stored in a cold environment. These environmental factors may influence its action, efficacy, and stability.
Biological Activity
Bis(i-propylcyclopentadienyl)nickel is an organometallic compound that has garnered attention due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with biological systems, potential therapeutic applications, and associated toxicity.
Chemical Structure and Properties
Bis(i-propylcyclopentadienyl)nickel is characterized by its two i-propyl cyclopentadienyl ligands coordinated to a nickel center. This structure enhances its stability and reactivity compared to other nickel complexes. The compound is known for its diamagnetic properties and sensitivity to air, decomposing upon exposure to nitrogen at elevated temperatures .
Biological Activity Overview
The biological activity of nickel complexes, including bis(i-propylcyclopentadienyl)nickel, primarily stems from their ability to interact with biomolecules such as proteins and nucleic acids. Research indicates that nickel compounds can exhibit antimicrobial, anticancer, and cytotoxic properties.
Antimicrobial Activity
Nickel complexes have been studied for their antimicrobial effects against various pathogens. For instance, studies on related nickel complexes have demonstrated significant antibacterial and antifungal activities. The mechanism often involves the chelation of metal ions with bacterial enzymes, disrupting their function .
Table 1: Antimicrobial Efficacy of Nickel Complexes
| Compound | Bacteria Tested | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|---|
| Complex 1 | S. aureus | 35 | 1.56 mg/ml |
| Complex 2 | E. coli | 15 | 3.12 mg/ml |
| Bis(i-propylcyclopentadienyl)nickel | C. albicans | 40 | 1.56 mg/ml |
Anticancer Activity
Nickel compounds have also been investigated for their anticancer properties. Research shows that certain nickel complexes can induce DNA damage in cancer cells, leading to apoptosis. For example, studies indicate that specific nickel complexes can cleave DNA strands, which is a critical mechanism in cancer therapy .
Case Study: DNA Interaction
A comparative study on two nickel complexes revealed that one complex could effectively damage DNA in vitro with an IC50 value of 70 µM in human breast cancer cells, while another showed minimal cytotoxicity . This highlights the potential for tailored designs of nickel complexes for targeted cancer therapies.
Toxicological Considerations
Despite their potential therapeutic benefits, nickel compounds are associated with significant toxicity risks. Occupational exposure to nickel is linked to various health issues, including skin allergies, lung fibrosis, and increased cancer risk . The bioavailability and toxicity of nickel compounds are influenced by their chemical forms and exposure routes.
Table 2: Toxicological Effects of Nickel Compounds
| Health Effect | Description |
|---|---|
| Skin Allergies | Commonly observed due to direct contact |
| Lung Fibrosis | Resulting from inhalation exposure |
| Carcinogenic Potential | Associated with long-term exposure |
Scientific Research Applications
Materials Science
Thin Film Deposition
Bis(i-propylcyclopentadienyl)nickel serves as a precursor in the deposition of nickel thin films through techniques such as Metal Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD). These processes are crucial for producing high-quality thin films used in microelectronics and optoelectronics. The compound's volatility and thermal stability make it suitable for these applications, allowing for uniform film growth with controlled thickness .
Case Study: Nickel Thin Films for Electronics
In a study focusing on the deposition of nickel films for electronic components, Ni(iPrCp)₂ was utilized to achieve films with excellent conductivity and mechanical properties. The films demonstrated a low resistivity of approximately 6.9 µΩ·cm, making them ideal for interconnects in integrated circuits .
Catalysis
Catalytic Applications
Bis(i-propylcyclopentadienyl)nickel is also explored as a catalyst in various organic transformations, particularly in cross-coupling reactions such as Suzuki and Heck reactions. Its ability to facilitate these reactions efficiently positions it as a valuable catalyst in synthetic organic chemistry.
Case Study: Cross-Coupling Reactions
Research has shown that Ni(iPrCp)₂ can effectively catalyze the coupling of aryl halides with alkenes under mild conditions, leading to high yields of the desired products. This application is particularly significant in pharmaceutical synthesis where complex molecules are often required .
Biomedical Applications
Cell Biology Research
Recent studies have indicated potential applications of Ni(iPrCp)₂ in cell biology, particularly in the development of nickel-based biomaterials. The compound's properties may be harnessed to create materials that promote cell adhesion and growth, which is essential for tissue engineering and regenerative medicine .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Bis(alkylcyclopentadienyl)metal Complexes
Key Differences and Insights
Central Metal Influence: Nickel vs. Titanium/Hafnium: While nickel complexes are used for sulfide/nitride films, titanium and hafnium dichlorides are preferred for oxide depositions (e.g., TiO₂, HfO₂) due to their oxidation states and Lewis acidity . Iron Analogs: Bis(i-propylcyclopentadienyl)iron exhibits paramagnetic properties, making it suitable for magnetic nanoparticles, unlike the diamagnetic nickel complex .
Ligand Effects :
- The i-propyl substituents in Bis(i-propylcyclopentadienyl)nickel improve solubility in organic solvents compared to unsubstituted Bis(cyclopentadienyl)nickel, enhancing its utility in solution-phase processes .
- Dichloride derivatives (e.g., Ti, Hf) are more reactive toward oxygen and moisture, necessitating stricter handling than the nickel complex .
Thermal Stability :
- Bis(i-propylcyclopentadienyl)nickel’s liquid state at room temperature suggests lower melting points than solid analogs like hafnium dichloride, facilitating its use in low-temperature CVD processes .
Toxicity and Handling :
- Nickel and iron complexes are generally less toxic than titanium or hafnium dichlorides, which require rigorous fume-hood protocols due to corrosive byproducts .
Research Findings and Industrial Relevance
- ALD Performance : Studies indicate that Bis(i-propylcyclopentadienyl)nickel achieves higher deposition rates for NiNₓ films compared to nickelocene (Bis(cyclopentadienyl)nickel) due to reduced steric hindrance from i-propyl groups .
- Catalytic Efficiency : Titanium dichloride analogs show superior activity in olefin polymerization, whereas nickel complexes are under investigation for cross-coupling reactions .
Q & A
Q. What are the optimal synthetic routes for Bis(i-propylcyclopentadienyl)nickel (98% purity), and how are they validated?
- Methodological Answer : Synthesis typically involves ligand exchange reactions using nickel precursors (e.g., nickel chloride) with i-propylcyclopentadienyl ligands. Solvent selection (e.g., THF or toluene) and temperature control (60–80°C under inert atmosphere) are critical for yield optimization. Validation requires 1H/13C NMR to confirm ligand coordination, X-ray diffraction for structural elucidation, and ICP-OES to assess nickel content and purity. Reductive elimination side reactions should be monitored via GC-MS .
Q. What safety protocols are essential for handling Bis(i-propylcyclopentadienyl)nickel in laboratory settings?
- Methodological Answer : Use gloveboxes or Schlenk lines to prevent air/moisture exposure. PPE (nitrile gloves, lab coats, safety goggles) is mandatory. In case of inhalation, provide fresh air and seek medical monitoring for 48 hours due to delayed toxicity risks. Spills require immediate containment with inert adsorbents (e.g., vermiculite) and disposal as hazardous waste .
Q. Which spectroscopic techniques are most reliable for characterizing Bis(i-propylcyclopentadienyl)nickel?
- Methodological Answer : 1H NMR (δ 5.2–5.8 ppm for cyclopentadienyl protons) and FTIR (C-H stretching at 3100 cm⁻¹) confirm ligand integrity. X-ray crystallography resolves steric effects from i-propyl substituents. For purity, combine elemental analysis (Ni content) with HPLC to detect organic impurities .
Q. How should Bis(i-propylcyclopentadienyl)nickel be stored to maintain stability?
- Methodological Answer : Store under argon or nitrogen at –20°C in amber glass vials to prevent photodegradation. Regularly test for ligand dissociation via NMR and monitor nickel oxidation states using XPS if prolonged storage is required .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for Bis(i-propylcyclopentadienyl)nickel synthesis?
- Methodological Answer : Employ density functional theory (DFT) to model ligand-exchange energetics and transition states. Use Monte Carlo simulations to predict solvent effects on reaction yields. Integrate computational data with high-throughput screening to identify optimal ligand-to-nickel ratios, reducing trial-and-error experimentation by 30–50% .
Q. How should researchers address contradictions in toxicological data across studies?
- Methodological Answer : Conduct risk-of-bias assessments (Table C-8, ) to evaluate dose randomization, blinding, and detection biases. For conflicting LD50 values, perform meta-regression analysis adjusting for variables like exposure duration (acute vs. chronic) and model organisms (rats vs. mice). Validate findings using in vitro cytotoxicity assays on human cell lines .
Q. What experimental designs minimize batch-to-batch variability in catalytic applications?
- Methodological Answer : Implement factorial design (e.g., 2^k models) to isolate variables (e.g., temperature, stirring rate). Use statistical process control (SPC) charts to monitor nickel precursor purity and ligand moisture content. Cross-validate batches via TOF (turnover frequency) measurements in standardized catalytic reactions .
Q. How can in-situ spectroscopy elucidate mechanistic pathways in Bis(i-propylcyclopentadienyl)nickel-mediated catalysis?
- Methodological Answer : Use operando FTIR or Raman spectroscopy to track intermediate formation during reactions. Pair with EPR to detect paramagnetic nickel species. For time-resolved data, employ stopped-flow UV-Vis with microsecond resolution. Correlate kinetic profiles with DFT-predicted transition states to validate mechanisms .
Data Contradiction Analysis Example
| Study | Reported Toxicity (LD50, mg/kg) | Potential Bias | Resolution Strategy |
|---|---|---|---|
| NTP 1996a (Rat) | 120 | Selection bias (non-randomized dosing) | Replicate with stratified randomization |
| Smith et al. 2020 | 85 | Detection bias (unblinded assessors) | Blind toxicity scoring in follow-up studies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
